

High-performance liquid chromatography (HPLC) method for ferrous gluconate analysis

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Application Note: HPLC Analysis of Ferrous Gluconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous gluconate is a widely used iron supplement for the prevention and treatment of iron deficiency anemia. Accurate and reliable analytical methods are crucial for the quality control of both the active pharmaceutical ingredient (API) and finished pharmaceutical products. High-performance liquid chromatography (HPLC) offers a specific, sensitive, and robust method for the quantification of **ferrous gluconate**. This application note provides a detailed protocol for the analysis of **ferrous gluconate** using a reversed-phase HPLC method with an ion-pairing reagent.

Principle of the Method

This method utilizes reversed-phase chromatography on a C18 column to separate **ferrous gluconate** from potential impurities and formulation excipients. An ion-pairing reagent is incorporated into the mobile phase to enhance the retention and improve the peak shape of the polar gluconate analyte. Detection is performed using a UV detector at 210 nm. Quantification is achieved by comparing the peak area of the sample to that of a known standard.



Alternative Analytical Methods

While HPLC is a powerful technique for the analysis of **ferrous gluconate**, other methods are also employed for its quality control.[1]

- Titration: Redox titrations, such as with potassium permanganate or cerium sulfate, are classic methods for determining the ferrous iron content.[1] These methods are simple and accurate but may be susceptible to interference from other reducing agents present in the sample matrix.[1]
- UV-Visible Spectrophotometry: This method involves the formation of a colored complex between ferrous iron and a chromogenic agent, such as phenanthroline. The absorbance of the complex is then measured. This technique is sensitive but can be less specific than HPLC.[1]
- Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive and specific method for determining the total iron content in a sample.[1]

HPLC is often preferred for its ability to separate the analyte of interest from other components in complex matrices, providing a more accurate and reliable quantification.[1]

Experimental Protocols Instrumentation and Chromatographic Conditions



Parameter	Specification
HPLC System	Agilent 1100 Series or equivalent
Column	Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 μm) or equivalent
Mobile Phase	Acetonitrile and Ion-Pairing Reagent (30:70, v/v)
Ion-Pairing Reagent	10 mL of tetrabutylammonium hydroxide in 500 mL of purified water, pH adjusted to 7.6 with phosphoric acid
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	25°C
Detection Wavelength	210 nm

Reagent and Standard Preparation

- Mobile Phase Preparation: To prepare the ion-pairing reagent, add 10 mL of tetrabutylammonium hydroxide to 500 mL of purified water. Adjust the pH to 7.6 with phosphoric acid. For the mobile phase, mix acetonitrile and the prepared ion-pairing reagent in a 30:70 (v/v) ratio. Filter the mobile phase through a 0.45 μm membrane filter and degas before use.[2]
- Standard Stock Solution (250 µg/mL): Accurately weigh about 12.5 mg of Ferrous
 Gluconate Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[2]
- Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 62.5 - 625.0 μg/mL.[3]

Sample Preparation (for Tablets)

Weigh and finely powder not fewer than 20 tablets.



- Accurately weigh a portion of the powder equivalent to a target concentration of ferrous gluconate and transfer it to a suitable volumetric flask.
- Add a sufficient volume of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the ferrous gluconate.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a $0.45~\mu m$ syringe filter, discarding the first few milliliters of the filtrate.
- The filtered solution is now ready for HPLC analysis.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

Parameter	Acceptance Criteria
Tailing Factor (Symmetry Factor)	0.8 - 1.8
Theoretical Plates (N)	> 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0% (for six replicate injections of the standard solution)

These parameters ensure the quality and consistency of the chromatographic separation. The tailing factor measures the symmetry of the peak, while the theoretical plates indicate the efficiency of the column. The RSD of the peak area demonstrates the precision of the system.

Data Analysis and Quantification

Calibration Curve: Inject the prepared calibration standards into the HPLC system. Record
the peak area for each concentration. Plot a graph of peak area versus concentration and
perform a linear regression analysis. A correlation coefficient (R²) of ≥ 0.999 is typically
required.[3]



- Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area.
- Calculation: Calculate the concentration of ferrous gluconate in the sample using the linear regression equation obtained from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of this HPLC method as reported in the literature.

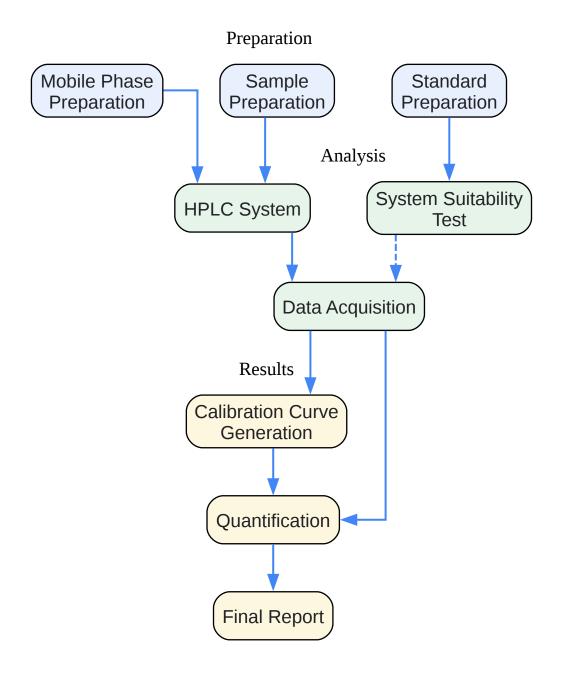
Parameter	Result
Linearity Range	62.5 - 625.0 μg/mL[3]
Correlation Coefficient (R²)	0.999[3]
Retention Time	Approximately 1.55 min[3]
Precision (RSD)	0.86% (for six replicate injections)[2]
Average Recovery	96.68%[3]

Potential Interferences

- From the API Synthesis: Impurities from the synthesis of **ferrous gluconate**, such as unreacted raw materials or by-products, could potentially interfere with the analysis.[4]
- From the Formulation: Excipients used in pharmaceutical formulations should be evaluated
 for potential interference. A placebo sample (containing all excipients except ferrous
 gluconate) should be analyzed to ensure no co-eluting peaks are present at the retention
 time of ferrous gluconate.
- Oxidation: Ferrous (Fe²⁺) ions are susceptible to oxidation to ferric (Fe³⁺) ions.[1] Sample preparation and analysis should be performed in a timely manner to minimize oxidation. The use of an inert atmosphere or the addition of antioxidants may be considered if oxidation is a concern.



Visualizations



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Caption: Experimental workflow for the HPLC analysis of ferrous gluconate.





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Caption: Logical relationship of components in the HPLC system.

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